molecular formula C16H13ClN4O2S B2573712 N-(5-chloro-2-methylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide CAS No. 905499-35-6

N-(5-chloro-2-methylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B2573712
CAS No.: 905499-35-6
M. Wt: 360.82
InChI Key: RUBNOZKYFCEFDA-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C16H13ClN4O2S and its molecular weight is 360.82. The purity is usually 95%.
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Biological Activity

N-(5-chloro-2-methylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C18H18ClN5OS
  • Molecular Weight : 388.99 g/mol
  • SMILES Notation : CCN1C(=NN=C1SCC(=O)NC2=C(C(=CC=C2)Cl)C)C3=CN=CC=C3

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+388.09935190.0
[M+Na]+410.08129204.9
[M+NH4]+405.12589196.5
[M+K]+426.05523196.6
[M-H]-386.08479194.3

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring system exhibit notable antimicrobial properties. The study by Dhumal et al. (2021) highlighted that various derivatives of the 1,3,4-oxadiazole scaffold demonstrated significant antibacterial activity against Mycobacterium bovis BCG, with some compounds showing potency comparable to established antibiotics like gentamicin .

Case Study: Antitubercular Activity

In a comparative study, pyridine-based oxadiazole derivatives were synthesized and evaluated for their antitubercular effects. Notably, certain compounds displayed MIC values as low as 4 µM against drug-resistant strains of Mycobacterium tuberculosis . This suggests that this compound may also possess similar antitubercular properties.

The mechanisms underlying the biological activities of oxadiazole derivatives often involve the inhibition of key metabolic pathways in bacteria and cancer cells. For instance, compounds have been shown to inhibit enzymes involved in fatty acid biosynthesis, such as enoyl-acyl carrier protein (ACP) reductase and enoyl reductase (InhA), leading to disrupted cell membrane integrity and ultimately cell death .

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O2S/c1-10-2-3-12(17)8-13(10)19-14(22)9-24-16-21-20-15(23-16)11-4-6-18-7-5-11/h2-8H,9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBNOZKYFCEFDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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